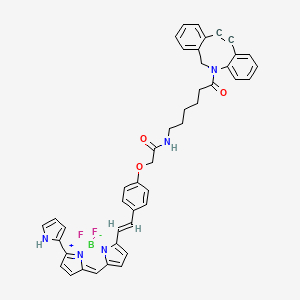![molecular formula C13H16N4O2 B13721645 2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13721645.png)
2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide is a complex organic compound that features a pyrazole ring substituted with a hydroxymethylpyridine group and an N,N-dimethylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the hydroxymethylpyridine group. The final step involves the attachment of the N,N-dimethylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the pyrazole ring can lead to a dihydropyrazole compound .
科学的研究の応用
2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
作用機序
The mechanism of action of 2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The hydroxymethylpyridine group can bind to enzymes or receptors, modulating their activity. The pyrazole ring may also play a role in stabilizing the compound’s interaction with its targets. Pathways involved in its mechanism of action include signal transduction and metabolic processes .
類似化合物との比較
Similar Compounds
3-Hydroxy-2-methylpyridine: A related compound with a hydroxymethyl group on a pyridine ring.
1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine: Another compound featuring a hydroxymethylpyridine group.
Uniqueness
2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide is unique due to its combination of a pyrazole ring and an N,N-dimethylacetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C13H16N4O2 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
2-[4-[5-(hydroxymethyl)pyridin-3-yl]pyrazol-1-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C13H16N4O2/c1-16(2)13(19)8-17-7-12(6-15-17)11-3-10(9-18)4-14-5-11/h3-7,18H,8-9H2,1-2H3 |
InChIキー |
KHHAODNRRDQEQS-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)CN1C=C(C=N1)C2=CN=CC(=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




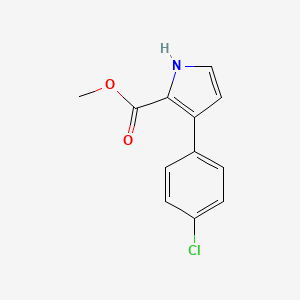

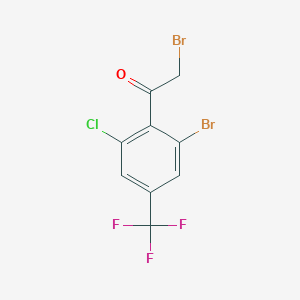
![N-Ethyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13721590.png)
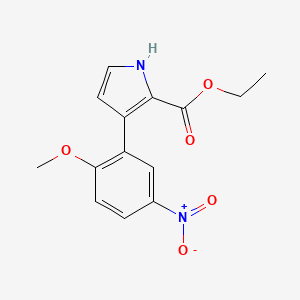
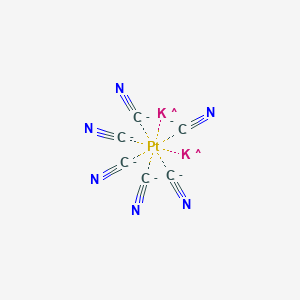
![Azetidin-1-yl-[4-hydroxy-3-(2,2,2-trifluoro-ethoxy)-phenyl]-methanone](/img/structure/B13721596.png)




